molecular formula C15H11NS B14693270 N-naphthalen-2-yl-1-thiophen-2-ylmethanimine CAS No. 34755-95-8

N-naphthalen-2-yl-1-thiophen-2-ylmethanimine

Cat. No.: B14693270
CAS No.: 34755-95-8
M. Wt: 237.32 g/mol
InChI Key: VKKYBMKKBWWAQS-UHFFFAOYSA-N
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Description

N-naphthalen-2-yl-1-thiophen-2-ylmethanimine is an organic compound that features a naphthalene ring fused with a thiophene ring through a methanimine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-naphthalen-2-yl-1-thiophen-2-ylmethanimine typically involves the condensation of naphthalen-2-ylamine with thiophene-2-carbaldehyde under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction is usually carried out in a solvent such as ethanol or methanol at room temperature or slightly elevated temperatures to facilitate the formation of the imine bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-naphthalen-2-yl-1-thiophen-2-ylmethanimine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: Electrophilic substitution reactions can occur on the naphthalene or thiophene rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

N-naphthalen-2-yl-1-thiophen-2-ylmethanimine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of N-naphthalen-2-yl-1-thiophen-2-ylmethanimine involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The aromatic rings may also participate in π-π stacking interactions with other aromatic systems, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Naphthalen-2-yl-1-thiophen-2-ylmethanol: Similar structure but with a hydroxyl group instead of an imine.

    Naphthalen-2-yl-1-thiophen-2-ylmethane: Lacks the imine group, making it less reactive.

    Thiophene-2-carbaldehyde: A precursor in the synthesis of N-naphthalen-2-yl-1-thiophen-2-ylmethanimine.

Uniqueness

This compound is unique due to its imine linkage, which imparts distinct chemical reactivity and potential biological activity. The combination of naphthalene and thiophene rings also provides a unique electronic structure, making it valuable in various applications.

Properties

CAS No.

34755-95-8

Molecular Formula

C15H11NS

Molecular Weight

237.32 g/mol

IUPAC Name

N-naphthalen-2-yl-1-thiophen-2-ylmethanimine

InChI

InChI=1S/C15H11NS/c1-2-5-13-10-14(8-7-12(13)4-1)16-11-15-6-3-9-17-15/h1-11H

InChI Key

VKKYBMKKBWWAQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)N=CC3=CC=CS3

Origin of Product

United States

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